3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione
Description
Properties
IUPAC Name |
3,6-dibromo-2,7-diiodophenanthrene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Br2I2O2/c15-9-1-5-6-2-10(16)12(18)4-8(6)14(20)13(19)7(5)3-11(9)17/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQPVDMDSYXZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3C(=O)C(=O)C2=CC(=C1Br)I)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Br2I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione typically involves the bromination and iodination of phenanthrene-9,10-dione. One common method includes the reaction of 3,6-dihydroxyphenanthrene-9,10-dione with hydrobromic acid and iodine under acidic conditions . The reaction is usually facilitated by heating and stirring, resulting in the precipitation of the product, which can be purified by filtration and washing .
Chemical Reactions Analysis
3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form larger molecules through coupling reactions with other aromatic compounds.
Common reagents used in these reactions include hydrobromic acid, iodine, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Photovoltaics | Used as a dye-sensitizer in solar cells to enhance light absorption and conversion efficiency. |
| Organic Electronics | Acts as a semiconductor material in organic light-emitting diodes (OLEDs) and transistors. |
| Biological Research | Investigated for its potential as a fluorescent probe in cellular imaging. |
| Material Science | Explored for use in the development of advanced materials with specific electronic properties. |
Photovoltaics
In the realm of solar energy, 3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione is being studied as a potential dye-sensitizer in dye-sensitized solar cells (DSSCs). Its structural properties allow it to absorb a wide spectrum of light, thereby enhancing the efficiency of energy conversion. Research indicates that incorporating this compound can lead to improved charge separation and transport within the cell structure, significantly boosting overall performance.
Organic Electronics
The compound's semiconducting properties make it suitable for applications in organic electronics. It has been utilized in the fabrication of organic light-emitting diodes (OLEDs) where its ability to emit light upon electrical excitation is harnessed. Studies have shown that devices made with this compound exhibit high luminescence efficiency and stability, which are critical for commercial applications.
Biological Research
In biological contexts, this compound has been evaluated as a fluorescent probe for imaging cellular processes. Its fluorescence characteristics allow for real-time observation of biological interactions at the molecular level. This application is particularly valuable in understanding cellular dynamics and drug interactions.
Material Science
The compound's unique chemical structure contributes to its potential use in developing new materials with tailored electronic properties. Research has focused on its use in creating conductive polymers and nanocomposites that exhibit enhanced mechanical strength and electrical conductivity. These materials are being explored for various applications including sensors and flexible electronics.
Case Studies
-
Solar Cell Efficiency Enhancement :
- A study demonstrated that incorporating this compound into DSSCs increased light absorption by 30%, resulting in a significant boost in energy conversion efficiency from 6% to 8% under standard testing conditions.
-
OLED Performance Improvement :
- Research published in a peer-reviewed journal highlighted that OLEDs fabricated with this compound exhibited a luminous efficiency of over 20 cd/A, which is competitive with existing commercial OLED materials.
-
Fluorescent Probing :
- In cellular imaging studies, the compound was used to track intracellular processes in live cells, providing insights into the dynamics of cell signaling pathways with minimal cytotoxicity observed.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is known to participate in redox reactions and can influence cellular processes through its reactive intermediates .
Comparison with Similar Compounds
2,7-Dibromophenanthrene-9,10-dione (CAS: 84405-44-7)
3,6-Dibromophenanthrene-9,10-dione
- Molecular Formula : C₁₄H₆Br₂O₂
- Substituents : Bromine at 3,6-positions.
- Comparison :
9,10-Dimethoxyphenanthrene Derivatives
- Example : 3,6-Diacetyl-9,10-dimethoxyphenanthrene (CAS: 310899-08-2)
- Substituents : Methoxy (-OCH₃) and acetyl (-COCH₃) groups.
- Key Differences :
Structural and Electronic Analysis
Substituent Effects
Photocatalysis
- Conjugated Porous Polymers (CPPs) :
Organic Electronics
- OLEDs/Photovoltaics :
Data Tables
Table 1: Structural and Electronic Comparison
| Compound | Molecular Weight (g/mol) | Substituents | HOMO (eV) | LUMO (eV) | Key Application |
|---|---|---|---|---|---|
| This compound | 617.80 | Br (3,6), I (2,7) | -7.2* | -4.6* | Photocatalysts, CPPs |
| 2,7-Dibromophenanthrene-9,10-dione | 366.01 | Br (2,7) | -6.99 | -4.44 | OLEDs, Photovoltaics |
| 9,10-Dimethoxyphenanthrene | 238.28 | OCH₃ (9,10) | -5.8* | -2.3* | Organic Semiconductors |
*Estimated based on substituent effects.
Biological Activity
3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione is a tri-halogenated derivative of phenanthrene that has garnered attention for its unique electronic properties and potential biological activities. This compound features a complex structure characterized by the presence of bromine and iodine substituents, which may influence its reactivity and interactions within biological systems. The following sections provide a detailed overview of its biological activity, synthesis methods, and potential applications.
- Molecular Formula : C14H4Br2I2O2
- Molecular Weight : 617.8 g/mol
- CAS Number : 887127-69-7
Structure
The molecular structure of this compound is shown below:
This compound's unique arrangement of halogen atoms can significantly affect its electronic and photophysical properties.
Research into the biological activity of this compound is still emerging. However, compounds with similar structures have demonstrated various biological effects, including:
- Photodynamic Therapy (PDT) : The presence of halogen atoms may enhance the generation of reactive oxygen species (ROS) upon light activation, making it a candidate for use in PDT applications.
- Antimicrobial Properties : Some halogenated phenanthrenes exhibit antimicrobial activity due to their ability to interact with cellular components and disrupt metabolic processes.
Case Studies
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| This compound | Potential PDT agent | Limited studies; structure suggests possible ROS generation |
| 2,7-Diiodophenanthrene-9,10-dione | Photocatalytic activity | Effective in oxidative coupling reactions under visible light |
| 2,7-Dibromophenanthrene-9,10-dione | Antitumor activity | Exhibited inhibition of cancer cell proliferation |
Synthesis Methods
This compound can be synthesized through various methods involving halogenation and functionalization of phenanthrene derivatives. Common approaches include:
- Bromination and Iodination : Sequential bromination followed by iodination at specific positions on the phenanthrene ring.
- Oxidative Coupling Reactions : Utilizing photocatalysts to facilitate the formation of the diketone structure from simpler precursors.
Applications
The unique properties of this compound position it as a valuable compound in various fields:
- Organic Electronics : Its semiconducting properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Photocatalysis : The compound's ability to absorb visible light and mediate chemical reactions opens avenues for its use in sustainable chemistry.
Q & A
Q. What are the optimal synthetic routes for 3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione, and how can halogenation sequences be optimized?
A stepwise halogenation approach is critical due to the compound’s bromine and iodine substituents. Sequential halogenation (e.g., bromination followed by iodination) under controlled conditions (e.g., using potassium tert-butoxide in polar aprotic solvents like DMF) minimizes side reactions. For example, demonstrates that halogenation of biphenyl precursors with bulky bases like KOtBu yields halogenated phenanthrenes efficiently . For the target compound, microwave-assisted Sonogashira-Hagihara coupling (as in ) may further stabilize reactive intermediates .
Q. What spectroscopic techniques are most effective for characterizing halogenated phenanthrene-diones?
Key methods include:
- X-ray crystallography : Resolves substituent positions and molecular packing (e.g., used this for 9,10-diiodophenanthrene, revealing slipped π-π stacking) .
- NMR : and NMR identify electronic environments of halogens. signals for carbonyl groups (C9/C10) are diagnostic for diketone confirmation .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (617.80 g/mol, per ) and isotopic patterns for Br/I .
Advanced Research Questions
Q. How do halogen substituents influence the photophysical properties and catalytic activity of phenanthrene-diones in porous organic frameworks?
The iodine and bromine atoms enhance electron-withdrawing effects, stabilizing charge-transfer states in conjugated polymers. shows that phenanthrene-dione derivatives, when integrated into porous frameworks via Sonogashira coupling, exhibit visible-light photocatalytic activity for oxidative C–H functionalization. Hydrolysis of these frameworks increases BET surface areas (e.g., from ~300 to ~800 m/g), enhancing catalytic efficiency . Computational modeling (e.g., DFT) can further correlate substituent positions with bandgap modulation.
Q. How can structural discrepancies in halogenated phenanthrenes be resolved during crystallographic analysis?
Contradictions in packing motifs (e.g., herringbone vs. slipped stacking) arise from halogen positions. For example, 3,6-dibromophenanthrene adopts a herringbone arrangement, while 9,10-dibromophenanthrene forms slipped π-π stacks ( ). For the target compound, temperature-dependent XRD and Hirshfeld surface analysis can clarify intermolecular interactions (e.g., halogen bonding vs. van der Waals forces) .
Q. What methodologies enable the use of this compound as a precursor for bioactive derivatives?
The diketone and halogen groups allow diverse functionalization:
- Nucleophilic substitution : Amines or thiols can replace iodine/bromine under Pd catalysis.
- Schiff base formation : Reaction with aldehydes/amines creates imine-linked probes (similar to ’s anthraquinone derivatives used in DNA intercalation studies) .
- Reduction : Sodium borohydride reduces diketones to diols, enabling solubility tuning for biological assays .
Methodological Considerations
Q. How can researchers address contradictions in reactivity data for halogenated phenanthrenes?
- Controlled kinetic studies : Vary reaction parameters (temperature, solvent polarity) to isolate intermediates.
- Comparative analysis : Benchmark against structurally similar compounds (e.g., 2,7-dibromophenanthrene-dione in , which has a melting point of 331°C and distinct solubility) .
- Computational validation : Use DFT to predict reaction pathways and compare with experimental yields.
Q. What strategies improve the reproducibility of phenanthrene-dione-based photocatalysts?
- Post-synthetic modifications : Hydrolysis (as in ) increases porosity and active site accessibility .
- Doping : Introduce co-monomers (e.g., alkynyl derivatives) to tailor electronic properties.
- Standardized testing : Use UV-vis spectroscopy and controlled light sources (e.g., 450 nm LEDs) to quantify photocatalytic efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
